N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
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Overview
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves a series of organic reactions. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride under basic conditions to introduce the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide .
- N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide .
Uniqueness
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific structural features, such as the propoxy group, which can influence its biological activity and chemical reactivity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-11-29-18-6-4-5-16(13-18)23(28)26-17-8-9-20(25)19(14-17)24-27-21-10-7-15(2)12-22(21)30-24/h4-10,12-14H,3,11H2,1-2H3,(H,26,28) |
InChI Key |
ANYNISZRPHUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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